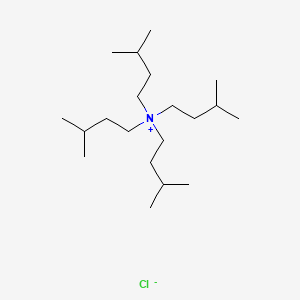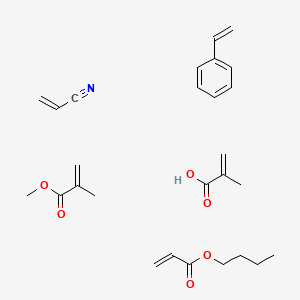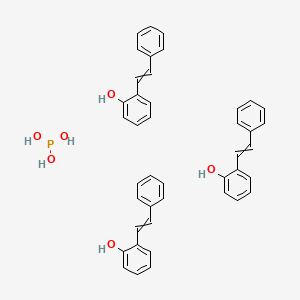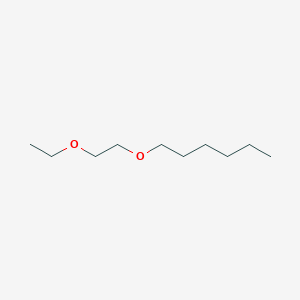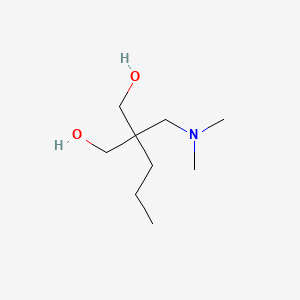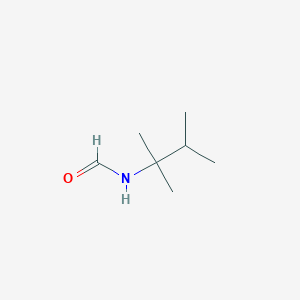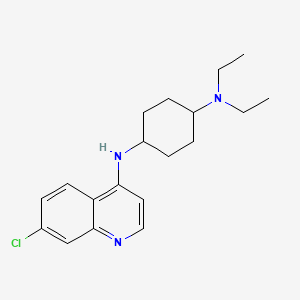
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is often used in medicinal chemistry for the development of various therapeutic agents. The presence of the chloro and diethylamino groups in its structure enhances its pharmacological properties, making it a valuable compound in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit various enzymes and receptors, making it a candidate for drug discovery.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to DNA and RNA, inhibiting their synthesis and function. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another 7-chloroquinoline derivative known for its antimalarial activity.
Amodiaquine: Similar in structure and used as an antimalarial agent.
Ferroquine: A ferrocenyl derivative of chloroquine with enhanced antimalarial properties.
Uniqueness
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexyl and diethylamino groups differentiates it from other quinoline derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.
Eigenschaften
CAS-Nummer |
32571-44-1 |
|---|---|
Molekularformel |
C19H26ClN3 |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
JLAYDKVSQLVTNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


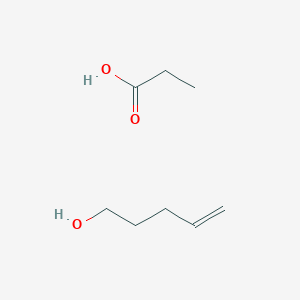
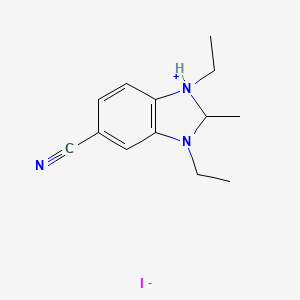
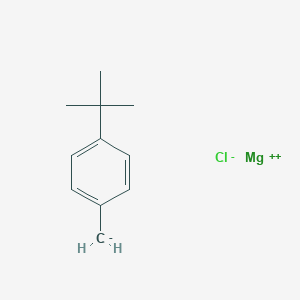
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
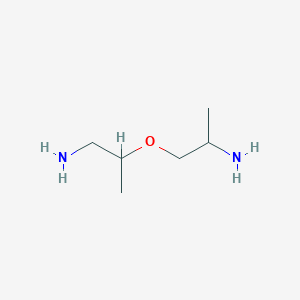
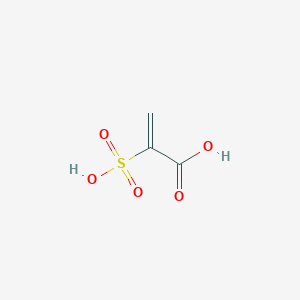
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
